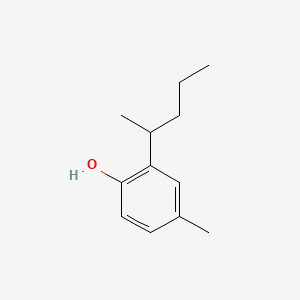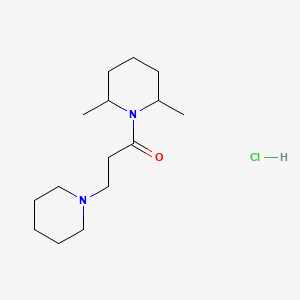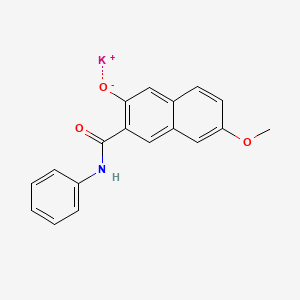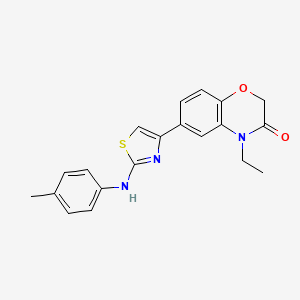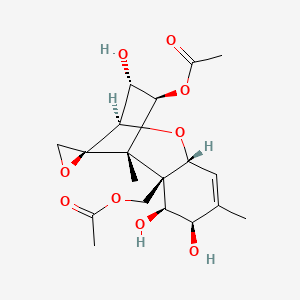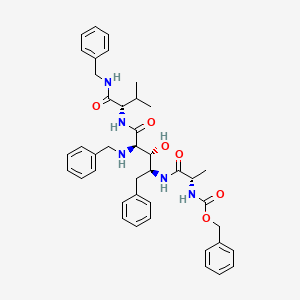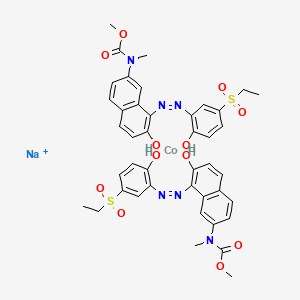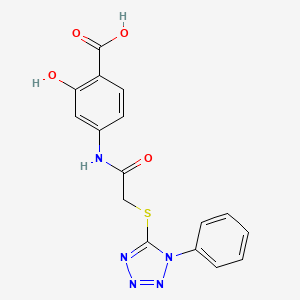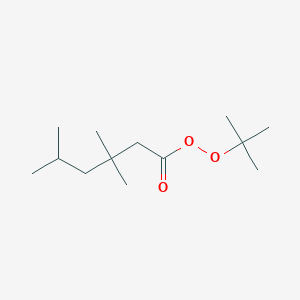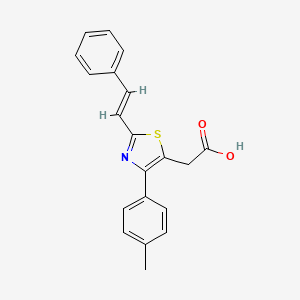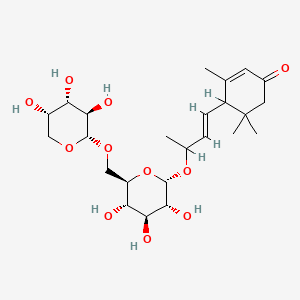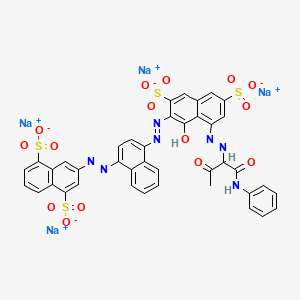
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. Azo dyes are widely used due to their stability and ability to produce a wide range of colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bonds typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Applications De Recherche Scientifique
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize results.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.
Mécanisme D'action
The mechanism of action of tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can affect the compound’s color and stability. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium 5-(acetylamino)-3-[[4-[[3,5-dimethyl-4-[(8-sulphonato-2-naphthyl)azo]phenyl]azo]-2-ethoxy-6-sulphonato-1-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonate
- Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate
Uniqueness
Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structure, which imparts distinct color properties and stability. The presence of multiple azo groups and sulphonate functionalities enhances its solubility and interaction with various substrates, making it highly versatile for different applications.
Propriétés
Numéro CAS |
94134-51-7 |
|---|---|
Formule moléculaire |
C40H25N7Na4O15S4 |
Poids moléculaire |
1063.9 g/mol |
Nom IUPAC |
tetrasodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H29N7O15S4.4Na/c1-21(48)37(40(50)41-23-8-3-2-4-9-23)46-45-32-20-25(63(51,52)53)16-22-17-35(66(60,61)62)38(39(49)36(22)32)47-44-31-15-14-30(26-10-5-6-11-27(26)31)43-42-24-18-29-28(34(19-24)65(57,58)59)12-7-13-33(29)64(54,55)56;;;;/h2-20,37,49H,1H3,(H,41,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
Clé InChI |
KBRYLTBCMXFYQO-UHFFFAOYSA-J |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


